molecular formula C7H5BrO2 B098134 5-Bromosalicylaldehyde CAS No. 17691-61-1

5-Bromosalicylaldehyde

Cat. No. B098134
CAS RN: 17691-61-1
M. Wt: 201.02 g/mol
InChI Key: MKKSTJKBKNCMRV-UHFFFAOYSA-N
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Description

5-Bromosalicylaldehyde is a chemical compound with the molecular formula C7H5BrO2 . It is also known by other names such as 5-Bromo-2-hydroxybenzaldehyde . It is used in laboratory chemicals .


Synthesis Analysis

5-Bromosalicylaldehyde has been used in the synthesis of various compounds. For instance, it reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane . It has also been used as a starting reagent for the synthesis of diarylamino-substituted N-methyl tetrahydrosalen ligand .


Molecular Structure Analysis

The molecular structure of 5-Bromosalicylaldehyde consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . Its molecular weight is 201.017 g/mol .


Chemical Reactions Analysis

5-Bromosalicylaldehyde reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane . It is also the starting reagent for the synthesis of diarylamino-substituted N-methyl tetrahydrosalen ligand .


Physical And Chemical Properties Analysis

5-Bromosalicylaldehyde is a white-yellow crystalline powder . It has a melting point of 105°C . Its molecular weight is 201.02 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Schiff Bases : 5-Bromosalicylaldehyde has been used in the synthesis of Schiff bases. For example, it reacts with aromatic amines to form Schiff bases, which are characterized by various analytical methods (Li Zhong, 2007).

  • Formation of Complex Ligands : It has been used to form new ligands by condensation with other reagents. These ligands are then used to synthesize complexes with metals like iron, as seen in the formation of iron(III) complexes with novel ligands based on Girard’s reagent (M. D. Revenko et al., 2009).

  • Chelate Synthesis : 5-Bromosalicylaldehyde has been used to create mononuclear chelates with different metals. These chelates are synthesized and characterized to understand their structures and properties (E. Canpolat and M. Kaya, 2004).

  • Synthesis of Complexes : Its role in the synthesis of metal complexes with various metals like Cu(II), Cd(II), and Ni(II) has been studied. These complexes have been characterized by different spectroscopic methods (G. Reji et al., 2017).

Biochemical and Pharmacological Studies

  • Antihyperglycemic and Antioxidant Activities : 5-Bromosalicylaldehyde has been researched for its antihyperglycemic and antioxidant activities. It shows significant α-glucosidase inhibitory activity and potential in in vivo experiments for antihyperglycemic effects (S. Misra et al., 2011).

  • Study of Oxidant Properties : The oxidant properties of compounds derived from 5-bromosalicylaldehyde have been investigated, particularly in relation to their effects on vitamin levels and oxidative stress markers in rats (F. Karatas et al., 2006).

Material Science and Chemistry

  • Luminescence and Optical Studies : The compound has been used in the synthesis of Ni(II) and Zn(II) complexes, which exhibit luminescence properties. These properties are influenced by π-conjugation and electronic effects, indicating potential applications in material science (M. S. More et al., 2017).

  • Electrochemical Behavior : The electrochemical behavior of derivatives of 5-bromosalicylaldehyde has been studied, providing insights into its potential applications in electrochemical sensors and devices (K. Ravindra et al., 2002).

Safety And Hazards

5-Bromosalicylaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKSTJKBKNCMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022165
Record name 5-Bromosalicylaldehyde
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Bromosalicylaldehyde

CAS RN

1761-61-1
Record name 5-Bromosalicylaldehyde
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Record name 5-Bromosalicylaldehyde
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Record name 5-Bromosalicylaldehyde
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Record name Benzaldehyde, 5-bromo-2-hydroxy-
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Record name 5-Bromosalicylaldehyde
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Record name 5-BROMOSALICYLALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,620
Citations
P Noblı́a, M Vieites, BS Parajón-Costa, EJ Baran… - Journal of Inorganic …, 2005 - Elsevier
… cis-VO 2 L, where L=5-bromosalicylaldehyde semicarbazone and 2-hydroxynaphtalen-1-… The molecular structure of the novel [V V O 2 (5-bromosalicylaldehyde semicarbazone)] …
Number of citations: 159 www.sciencedirect.com
K Buldurun, N Turan, A Savcı, N Colak - Journal of Saudi Chemical Society, 2019 - Elsevier
In this study, two novel Schiff base ligands (L 1 and L 2 ) derived from condensation of methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and methyl 2-…
Number of citations: 72 www.sciencedirect.com
XS Tai, PF Li, X Wang, LL Liu - Bulletin of Chemical Reaction …, 2017 - ejournal2.undip.ac.id
… 5bromosalicylaldehyde ligands with losing of … by four O atoms from two 5-bromosalicylaldehyde ligands and O atoms … O1, O2, O3 and O4 from 5-bromosalicylaldehyde ligands are in the …
Number of citations: 9 ejournal2.undip.ac.id
J Joseph, NL Mary, R Sidambaram - Synthesis and Reactivity in …, 2010 - Taylor & Francis
… (SALTSC) and 5-bromosalicylidene thiosemicarbazone (5-BrSALTSC) were prepared in excellent yield via the condensation of salicylaldehyde/5-bromosalicylaldehyde and …
Number of citations: 26 www.tandfonline.com
M Hou, HC Li, N An, SY Pang, WG Li, J Tong - Journal of Molecular …, 2023 - Elsevier
… 2-(2-aminophenyl)-1H-benzimidazole (2.0 g, 9.6 mmol) was fully dissolved in 20 mL ethanol in a three-necked flask, and 5-bromosalicylaldehyde (1.92 g, 9.5 mmol) was slowly added. …
Number of citations: 0 www.sciencedirect.com
G Ramanjaneyulu, PR Reddy… - The Open Analytical …, 2008 - benthamopen.com
… , sensitive, direct and derivative spectrophotometric methods for the determination of micro amounts of copper in aqueous DMF medium by complexing with 5-bromosalicylaldehyde …
Number of citations: 26 benthamopen.com
A Ourari, K Ouari, W Moumeni, L Sibous… - Transition metal …, 2006 - Springer
Salicylaldehyde or 5-bromosalicylaldehyde reacted with 2,3-diaminophenol in absolute EtOH in a 2:1 molar ratio to give new unsymmetrical Schiff bases (H 2 L). The bases were used …
Number of citations: 48 link.springer.com
B Nikolova-Mladenova, S Angelova, G Momekov - Molecules, 2022 - mdpi.com
… Gallium (III) complexes with the ligands 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone and 5-bromosalicylaldehyde isonicotinoylhydrazone were synthesized to receive …
Number of citations: 4 www.mdpi.com
CM Brewster, LH Millam - Journal of the American Chemical …, 1933 - ACS Publications
This article is a record of further investigation of anils with a view to increasing the number of compounds exhibiting phototropy and thermo-tropy. While over three hundred anils have …
Number of citations: 26 pubs.acs.org
R Takjoo, A Hashemzadeh, HA Rudbari… - Journal of Coordination …, 2013 - Taylor & Francis
A new tridentate Schiff base, 5-bromosalicylaldehyde S-allylisothiosemicarbazone hydrobromide (H 2 L), and several new mononuclear complexes of copper(II) and molybdenum(VI) of …
Number of citations: 32 www.tandfonline.com

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